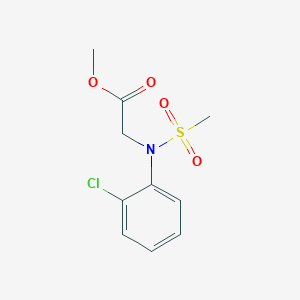![molecular formula C15H14Cl2OS2 B2844986 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol CAS No. 400081-06-3](/img/structure/B2844986.png)
1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis methods for 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol. However, similar compounds have been synthesized from epichlorohydrin2.Molecular Structure Analysis
The molecular structure of 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol is not explicitly provided in the search results. However, similar compounds have a molecular formula of C15H14Cl2OS21.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol are not explicitly mentioned in the search results. However, similar compounds have a molecular weight of 345.301.Aplicaciones Científicas De Investigación
Environmental Phenols Exposure
A study investigated environmental phenols, chemicals widespread in consumer products, and their exposure in pregnant women. Significant racial/ethnic differences in urinary concentrations of certain phenols suggest differential exposures based on race/ethnicity and geographic location, highlighting the importance of considering various factors in environmental health research (Mortensen et al., 2014).
DDT Metabolite and Fetal Loss
Research on the DDT metabolite DDE revealed an association with fetal loss in pregnant women. This study underscores the reproductive risks associated with DDE exposure, emphasizing the need for careful evaluation of chemical safety and its implications for human health (Longnecker et al., 2005).
Metabolic Detoxication
The metabolic detoxication of bis(2-hydroxy-3, 5-dichlorophenyl)sulfoxide (BTS) in humans was explored, identifying the reduction and conjugation pathways involved. This research highlights the body's mechanisms to metabolize and excrete chemicals, providing insight into detoxication processes that mitigate exposure risks (Sakamoto et al., 1981).
DDT Use and Preterm Births
A study on the association between maternal serum concentration of the DDT metabolite DDE and preterm and small-for-gestational-age babies suggests that DDT use increases preterm births. This finding is crucial for weighing the risks and benefits of using DDT in vector control campaigns, highlighting the environmental and health policy implications (Longnecker et al., 2001).
Exposure to Persistent Organic Pollutants
A temporal trend study from Guinea-Bissau examined human exposure to persistent organic pollutants (POPs), including DDT and its metabolites. The study found significant decreases in POP concentrations over time, reflecting the impact of national and international management efforts to reduce human exposure to these harmful chemicals (Linderholm et al., 2010).
Safety And Hazards
The safety and hazards of 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol are not explicitly mentioned in the search results. However, it’s important to handle such compounds with care, keeping them away from heat/sparks/open flames/hot surfaces, and avoiding breathing dust/fume/gas/mist/vapours/spray1.
Direcciones Futuras
The future directions for the study of 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol are not explicitly mentioned in the search results. However, similar compounds have shown promising antifungal activities, suggesting potential for further research in this area34.
Propiedades
IUPAC Name |
1,3-bis[(2-chlorophenyl)sulfanyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2OS2/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVCPSUQRCGAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(CSC2=CC=CC=C2Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

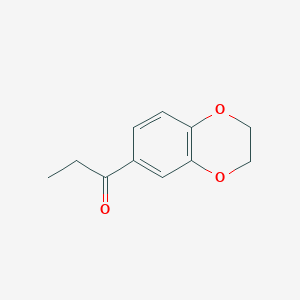
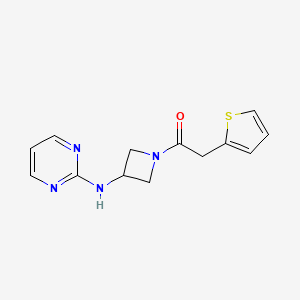
![2-[3-(Aminomethyl)phenoxy]acetamide](/img/structure/B2844909.png)
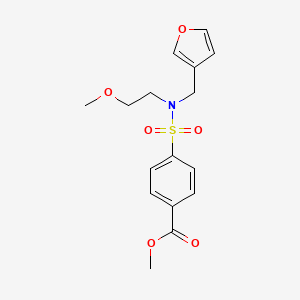
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)
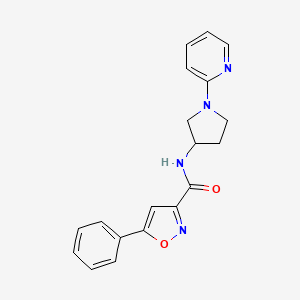
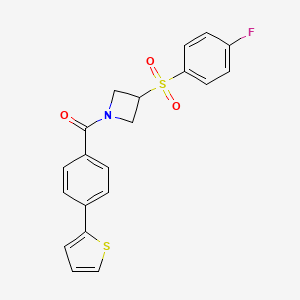
![2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2844914.png)
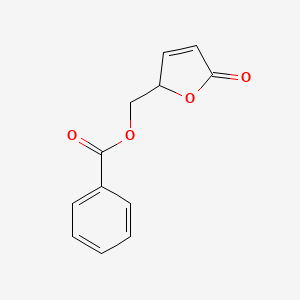
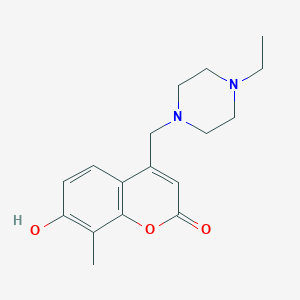
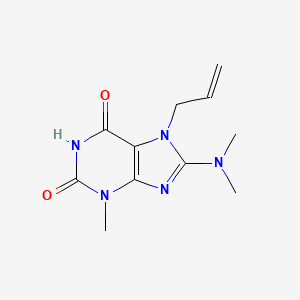
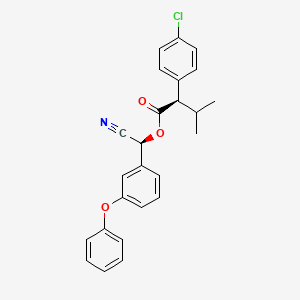
![4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2844922.png)
